Prinoxodan

Content Navigation

CAS Number

Product Name

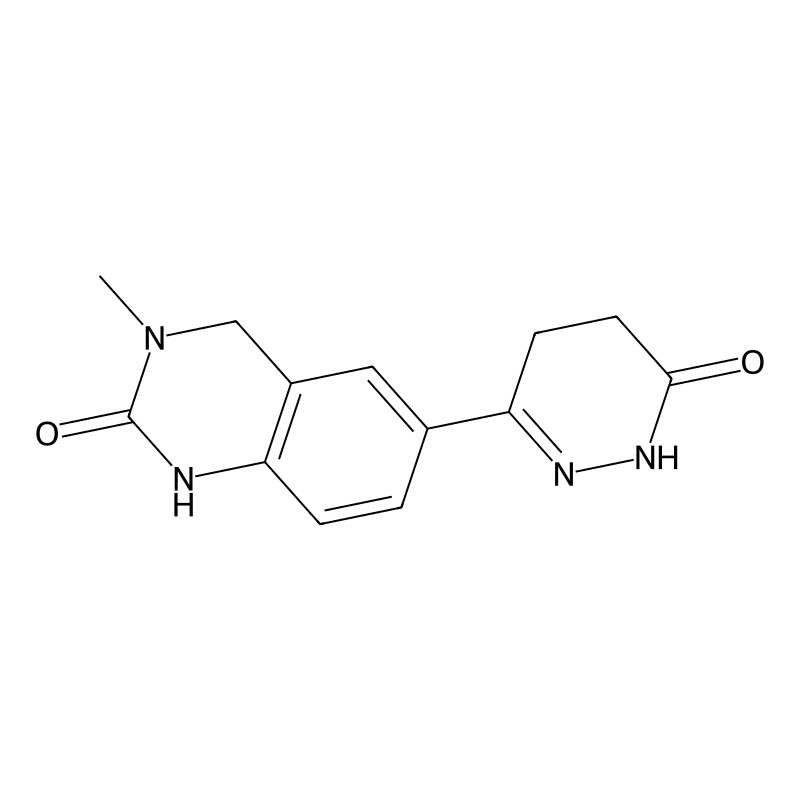

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Neuroprotective Potential:

- Studies suggest Prinoxodan may protect nerve cells from damage caused by glutamate, a neurotransmitter involved in various neurological disorders like Alzheimer's disease and Parkinson's disease. )

Treatment for Huntington's Disease:

- Research is ongoing to explore Prinoxodan's potential in treating Huntington's disease, a neurodegenerative disorder affecting movement, cognition, and behavior. Early-stage clinical trials have shown promising results, but further studies are needed to confirm its efficacy and safety. Source: Huntington's Disease Society of America:

Investigating other neurological applications:

- Prinoxodan's potential benefits are being explored in other neurological conditions, including amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). However, these investigations are primarily in the pre-clinical stages, and more research is necessary to determine its effectiveness in these contexts. )

Prinoxodan is an organic compound with the molecular formula C13H14N4O2 and a molecular weight of 258.28 g/mol . It is primarily recognized for its role as a cardioactive agent. The compound features a pyridazinone ring, which is crucial for its pharmacological properties. Its structure includes an amino group and various substituents that enhance its biological activity.

- Oxidation: Prinoxodan can be oxidized to form various derivatives, potentially altering its pharmacological properties.

- Reduction: The compound may also be reduced to yield different structural analogs.

- Substitution Reactions: Prinoxodan can participate in substitution reactions, particularly with electrophiles, due to the presence of nucleophilic sites in its structure.

These reactions are essential for modifying Prinoxodan to enhance its efficacy or tailor its properties for specific applications.

Prinoxodan exhibits significant biological activity, particularly as a cardioactive agent. It has been shown to:

- Inhibit Platelet Aggregation: Prinoxodan demonstrates antiplatelet effects, making it potentially useful in cardiovascular therapies .

- Act as a Positive Inotropic Agent: The compound enhances cardiac contractility without significantly increasing heart rate, which is beneficial for patients with heart failure .

- Modulate Cyclic Nucleotide Phosphodiesterase Activity: Prinoxodan influences the levels of cyclic nucleotides in cardiac tissues, contributing to its therapeutic effects .

The synthesis of Prinoxodan involves several steps that typically include:

- Formation of the Pyridazinone Ring: This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.

- Functionalization: Subsequent steps involve introducing amino groups or other substituents to enhance biological activity.

- Purification: The final product is usually purified through recrystallization or chromatography techniques.

Various synthetic routes have been explored in literature to optimize yield and purity while minimizing by-products .

Prinoxodan has several applications in medicinal chemistry and pharmacology:

- Cardiovascular Therapy: It is primarily used in developing treatments for heart failure and other cardiovascular conditions due to its positive inotropic effects.

- Research Tool: Prinoxodan serves as a model compound in studies investigating the mechanisms of action of cardioactive agents.

Interaction studies have shown that Prinoxodan can interact with various biological targets:

- Receptor Interactions: It may bind to specific receptors involved in cardiovascular regulation.

- Enzyme Modulation: Prinoxodan affects enzymes related to cyclic nucleotide metabolism, which plays a critical role in cardiac function .

These interactions contribute to its therapeutic profile and inform future drug development strategies.

Several compounds share structural similarities with Prinoxodan, particularly within the pyridazinone class. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Imazodan | Pyridazinone | Cardioactive agent |

| Pimobendan | Pyridazinone | Positive inotropic agent |

| Levosimendan | Pyridazinone | Cardiac contractility enhancer |

| Indolidan | Pyridazinone | Antiplatelet and vasodilator |

| Siguazodan | Pyridazinone | Cardioactive agent |

Uniqueness of Prinoxodan

Prinoxodan's uniqueness lies in its specific structural modifications that enhance its selectivity and efficacy as a cardioactive agent compared to other pyridazinones. Its ability to modulate cyclic nucleotide levels distinguishes it from similar compounds that may not exhibit such targeted actions.

Prinoxodan exerts its primary pharmacological effect by inhibiting PDE3, an enzyme critical for hydrolyzing cAMP in cardiovascular tissues. PDE3 exists as two subtypes, PDE3A and PDE3B, which exhibit distinct cellular localization and functional roles. Prinoxodan demonstrates preferential inhibition of PDE3A, the predominant isoform in cardiac myocytes [3] [6]. This selectivity arises from structural interactions between Prinoxodan’s pyridazinone core and the catalytic domain of PDE3A, which shares homology with other cardiotonic PDE3 inhibitors like milrinone [1] [6].

The inhibition of PDE3A by Prinoxodan prevents cAMP degradation, elevating intracellular cAMP concentrations in microdomains associated with the sarcoplasmic reticulum (SR) [6]. This local cAMP accumulation activates protein kinase A (PKA), which phosphorylates key regulatory proteins such as phospholamban. Phosphorylated phospholamban disinhibits sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA2), enhancing calcium reuptake into the SR and increasing the availability of calcium for subsequent contractions [4] [6]. Unlike global cAMP elevation, which risks arrhythmogenic and apoptotic effects, Prinoxodan’s compartmentalized action prioritizes inotropic support without destabilizing cardiac rhythm [6].

Cyclic Nucleotide Regulation and Downstream Effects

Prinoxodan’s inhibition of PDE3A profoundly influences cyclic nucleotide dynamics. By preserving cAMP levels, it amplifies PKA-mediated signaling cascades that regulate:

- Calcium Handling: PKA phosphorylation of L-type calcium channels increases calcium influx during action potentials, while SERCA2 activation accelerates SR calcium reuptake [4] [6].

- Contractile Protein Sensitivity: Phosphorylation of troponin I reduces myofilament calcium sensitivity, promoting diastolic relaxation [6].

- Metabolic Pathways: cAMP activates hormone-sensitive lipase, mobilizing fatty acids for ATP production in cardiomyocytes [6].

These coordinated effects enhance both systolic force generation and diastolic relaxation, distinguishing Prinoxodan from non-selective PDE inhibitors. The compound’s ability to modulate cAMP in spatially restricted compartments—such as the SERCA2/phospholamban complex—ensures targeted regulation of calcium cycling without overwhelming the cell’s signaling machinery [6].

Comparative Analysis with Other PDE3 Inhibitory Compounds

Prinoxodan belongs to a class of PDE3 inhibitors that includes milrinone, enoximone, and cilostazol. The table below highlights key pharmacological differences:

| Compound | Target Isoform | Primary Use | Selectivity for PDE3A | Effect on cAMP Compartmentalization |

|---|---|---|---|---|

| Prinoxodan | PDE3A | Acute heart failure | High | Localized (SR-associated) |

| Milrinone | PDE3A | Cardiogenic shock | Moderate | Diffuse |

| Enoximone | PDE3A | Heart failure | Moderate | Moderate localization |

| Cilostazol | PDE3A/PDE3B | Intermittent claudication | Low | Minimal |

Prinoxodan’s unique pyridazinone structure enhances its binding affinity for PDE3A’s catalytic site compared to bipyridine derivatives like milrinone [1] [6]. This structural distinction reduces off-target effects on PDE3B, which is more prominent in metabolic tissues [3] [6]. Additionally, Prinoxodan’s limited distribution to SR-associated microdomains contrasts with cilostazol’s broader tissue penetration, explaining their divergent therapeutic applications [1] [6].

Integration with the "Five-Point Model" of PDE3 Inhibition

The "Five-Point Model" framework describes PDE3 inhibition through five mechanistic pillars:

- Substrate Affinity: Prinoxodan’s pyridazinone ring confers high affinity for PDE3A’s hydrophobic pocket [2] [6].

- Isoform Selectivity: Preferential inhibition of PDE3A over PDE3B minimizes metabolic side effects [3] [6].

- Subcellular Localization: Anchoring to AKAP18-PKA complexes near SERCA2 ensures localized cAMP modulation [4] [6].

- Protein-Protein Interactions: Phosphorylation-dependent recruitment to SERCA2/phospholamban complexes enhances functional specificity [6].

- Downstream Pathway Modulation: Balanced activation of PKA and calcium/calmodulin-dependent kinase II (CaMKII) optimizes inotropy without arrhythmias [6].

Prinoxodan exemplifies this model by leveraging isoform-specific binding and compartmentalized signaling to achieve therapeutic precision. Its integration into SERCA2 regulatory complexes exemplifies how spatial control of cAMP dynamics can refine PDE3 inhibitor efficacy [6].

Cellular Signal Transduction Cascade Modulation

Prinoxodan’s effects on cellular signaling extend beyond immediate cAMP regulation. By stabilizing cAMP in microdomains, it influences:

- PI3Kγ-PDE3B Crosstalk: In cardiac myocytes, PDE3B degradation of cAMP is modulated by phosphatidylinositol 3-kinase gamma (PI3Kγ). Prinoxodan’s primary action on PDE3A indirectly limits compensatory PDE3B activation, sustaining cAMP levels during β-adrenergic stimulation [4] [6].

- Transcriptional Regulation: Chronic cAMP elevation via PDE3A inhibition activates cAMP response element-binding protein (CREB), promoting expression of survival genes like Bcl-2 [6].

- Redox Signaling: PKA-mediated phosphorylation of mitochondrial proteins improves oxidative phosphorylation efficiency, coupling enhanced contractility to metabolic demand [6].

These pleiotropic effects underscore Prinoxodan’s capacity to harmonize acute inotropic support with long-term cellular adaptation, a hallmark of advanced PDE3 therapeutics [6].

Positive Inotropic Effect Mechanisms

Prinoxodan exerts its primary pharmacological effect through selective inhibition of phosphodiesterase 3 (PDE3), particularly the PDE3A isoform that predominates in cardiac myocytes [2]. This mechanism distinguishes Prinoxodan from traditional cardiac glycosides and catecholamine-based inotropic agents by targeting cyclic adenosine monophosphate (cAMP) degradation rather than directly affecting calcium influx or receptor activation [3] [4].

The positive inotropic action of Prinoxodan results from elevated intracellular cAMP concentrations achieved through PDE3 inhibition. This cAMP accumulation activates protein kinase A (PKA), which subsequently phosphorylates key regulatory proteins involved in calcium homeostasis [5] [6]. The primary target of PKA phosphorylation is phospholamban, a regulatory protein that normally inhibits the sarcoplasmic reticulum calcium-ATPase (SERCA2) [7] [8]. Upon phosphorylation by PKA, phospholamban releases its inhibitory effect on SERCA2, enhancing calcium uptake into the sarcoplasmic reticulum during diastole [9] [10].

This enhanced calcium sequestration results in increased calcium availability for subsequent contractions through the calcium-induced calcium release mechanism [11] [12]. The phosphorylation of phospholamban at serine-16 by PKA represents one of the principal mechanisms underlying the positive inotropic effects observed with Prinoxodan administration [7] [8]. Unlike global cAMP elevation strategies, Prinoxodan's compartmentalized action on PDE3A allows for targeted enhancement of calcium cycling without overwhelming cellular signaling machinery [2] [13].

Experimental evidence demonstrates that Prinoxodan produces dose-dependent increases in myocardial contractility across multiple species. In isolated guinea pig hearts, Prinoxodan administration in concentrations ranging from 5 nanomolar to 5 micromolar resulted in progressive increases in contractile force [3] [4]. Similarly, intravenous administration to anesthetized dogs at doses of 30-300 μg/kg produced dose-related enhancements in cardiac contractility while maintaining relatively stable heart rates [3] [4] [14].

The molecular mechanism underlying these effects involves the preferential inhibition of membrane-associated PDE3A over soluble PDE3 isoforms. This selectivity is crucial because membrane-bound PDE3A demonstrates stronger correlation with positive inotropic responses compared to cytosolic PDE3 activities [2] [15]. The pyridazinone structure of Prinoxodan enables specific binding to the catalytic domain of PDE3A, sharing structural homology with other cardiotonic PDE3 inhibitors such as milrinone while maintaining distinct pharmacological properties [16].

Vasodilatory Action and Hemodynamic Influences

Prinoxodan demonstrates significant vasodilatory properties that complement its positive inotropic effects, creating a unique hemodynamic profile characterized by increased cardiac contractility coupled with reduced vascular resistance [3] [4] [14]. This dual mechanism of action classifies Prinoxodan as an inodilator, providing both inotropic and vasodilatory benefits in cardiovascular therapy [17] [18].

The vasodilatory action of Prinoxodan occurs through PDE3 inhibition in vascular smooth muscle cells, where elevated cAMP levels activate protein kinase A and subsequently reduce intracellular calcium concentrations [19] [18]. Unlike cardiac muscle, increased cAMP in vascular smooth muscle promotes relaxation by inhibiting myosin light chain kinase, the enzyme responsible for smooth muscle contraction [19] [20]. This differential response to cAMP elevation between cardiac and vascular tissue enables Prinoxodan to simultaneously enhance cardiac performance while reducing afterload.

Hemodynamic studies in anesthetized dogs demonstrate that Prinoxodan administration produces dose-related decreases in total peripheral resistance and arterial blood pressure [3] [4] [14]. Importantly, these vasodilatory effects occur without significant alterations in cardiac output, indicating that the reduction in vascular resistance is balanced by enhanced cardiac contractility [3] [4] [14]. This hemodynamic profile is particularly advantageous in heart failure management, where both reduced contractility and increased vascular resistance contribute to clinical deterioration.

The vasodilatory mechanism involves both arterial and venous effects. Arterial vasodilation reduces afterload, decreasing the workload on the left ventricle and improving cardiac efficiency [21] [22]. Venous vasodilation reduces preload by increasing venous capacitance, which can be beneficial in conditions of volume overload [21] [22]. Studies comparing Prinoxodan to other PDE3 inhibitors reveal that vasodilation persists for extended periods, with enoximone showing more pronounced and longer-lasting effects than piroximone in similar experimental conditions [21].

Regional vascular responses to Prinoxodan demonstrate selective effects on different vascular beds. The compound shows particular efficacy in reducing renal and splanchnic vascular resistance while maintaining coronary perfusion [23] [24]. This selectivity may result from differential distribution of PDE3 isoforms across various vascular territories and varying baseline adenylyl cyclase activity in different tissue beds [18].

Temporal Dynamics of Cardiovascular Response

The temporal characteristics of Prinoxodan's cardiovascular effects demonstrate distinct patterns depending on the route of administration and species studied. Following intravenous administration, the onset of action occurs within minutes, with peak effects typically observed within 15-30 minutes of dosing [3] [4] [14]. This rapid onset reflects the immediate availability of the compound for PDE3 inhibition and subsequent cAMP elevation.

Oral administration of Prinoxodan produces a more sustained response profile. In conscious chronically instrumented dogs, a single oral dose of 0.3 mg/kg produced marked increases in contractility that persisted for 15-240 minutes post-administration [3] [4] [14]. This extended duration of action following oral dosing suggests favorable pharmacokinetic properties that maintain therapeutic concentrations for prolonged periods.

The temporal dynamics of hemodynamic responses reveal important patterns in the relationship between inotropic and vasodilatory effects. Initial cardiovascular responses to Prinoxodan are characterized by rapid onset of both positive inotropic effects and vasodilation, with these effects occurring nearly simultaneously [3] [4] [14]. This coordinated response pattern contrasts with some other cardiovascular agents where inotropic and vasodilatory effects may have different time courses or offsetting hemodynamic consequences.

Comparative studies with other PDE3 inhibitors demonstrate that the duration of vasodilatory effects can vary significantly between compounds. Enoximone exhibits more prolonged vasodilatory activity compared to piroximone, with laser Doppler flow measurements showing sustained increases in microcirculatory blood flow for extended periods [21]. These temporal differences may reflect variations in tissue distribution, metabolism, or binding characteristics between different PDE3 inhibitors.

The temporal stability of cardiovascular responses to Prinoxodan appears to be influenced by underlying pathophysiological conditions. In experimental models of heart failure, the compound's effects on reversing cardiovascular dysfunction demonstrate sustained improvements in both contractility and vascular resistance over the duration of study periods [3] [4] [14]. This temporal stability suggests that Prinoxodan's mechanisms of action remain effective even in the presence of the neurohormonal and cellular alterations characteristic of heart failure.

Membrane-Associated versus Soluble PDE3 Targeting

The selectivity of Prinoxodan for membrane-associated PDE3 versus soluble PDE3 isoforms represents a critical determinant of its cardiovascular pharmacodynamics. This selectivity pattern significantly influences both the magnitude and characteristics of the cardiovascular response, as membrane-bound PDE3 activity demonstrates stronger correlation with positive inotropic effects compared to cytosolic PDE3 activities [2] [15].

Phosphodiesterase 3 exists in two distinct cellular localizations: membrane-associated and soluble forms. The membrane-associated form, primarily PDE3A, localizes to specific cellular compartments including the sarcoplasmic reticulum, plasma membrane, and nuclear envelope [25] [26]. This subcellular distribution enables targeted regulation of cAMP signaling in microdomains critical for excitation-contraction coupling [2] [13].

Research demonstrates that Prinoxodan exhibits preferential inhibition of membrane-associated PDE3A over soluble PDE3 isoforms. This selectivity arises from structural interactions between Prinoxodan's pyridazinone core and the catalytic domain of PDE3A, which contains specific binding sites that differ from those in soluble PDE3 variants [2]. The 44-amino acid insertion characteristic of PDE3 enzymes contributes to this selectivity by creating unique binding pockets that favor certain inhibitor structures.

The functional significance of this selectivity becomes evident when comparing cardiovascular responses across different species. Species with prominent membrane-associated PDE3A, such as dogs and monkeys, demonstrate robust inotropic responses to Prinoxodan administration [2] [15]. In contrast, species where soluble PDE3 activity predominates, such as rats and hamsters, show diminished inotropic responses despite similar compound concentrations [2] [15].

Membrane-associated PDE3A targeting enables Prinoxodan to achieve compartmentalized cAMP regulation. This spatial selectivity allows for enhanced calcium handling through sarcoplasmic reticulum-associated signaling while minimizing effects on other cellular cAMP pools that might contribute to adverse effects [2] [13]. The resulting calcium cycling improvements occur primarily through phosphorylation of phospholamban and associated proteins in the sarcoplasmic reticulum microenvironment.

The membrane-associated PDE3 selectivity also influences the vasodilatory properties of Prinoxodan. Vascular smooth muscle cells contain both membrane-bound and soluble PDE3 activities, with the membrane-associated forms playing predominant roles in regulating vascular tone [19] [20]. Prinoxodan's selectivity for membrane-associated PDE3 enables effective vasodilation while potentially avoiding some of the non-specific effects associated with broader PDE inhibition.

Species-Dependent Variations in Pharmacodynamic Response

Species-dependent variations in Prinoxodan's pharmacodynamic effects reflect fundamental differences in PDE3 expression patterns, subcellular localization, and cardiovascular physiology across different animal models [27] [2] [15]. These variations have important implications for translating preclinical findings to clinical applications and understanding the compound's therapeutic potential.

The most significant species differences relate to the relative expression and distribution of membrane-associated versus soluble PDE3 isoforms. Dogs and monkeys, which exhibit prominent membrane-associated PDE3A expression, demonstrate robust inotropic responses to Prinoxodan administration [2] [15]. These species show dose-dependent increases in contractile force with minimal alterations in heart rate, indicating effective PDE3A targeting without excessive chronotropic effects.

In contrast, smaller laboratory animals including rats, hamsters, and guinea pigs display different response patterns. Rats and hamsters, where soluble PDE3 activity predominates over membrane-associated forms, show diminished inotropic responses to Prinoxodan despite achieving similar tissue concentrations [2] [15]. Guinea pigs demonstrate intermediate responses, with contractile improvements observed in isolated heart preparations but with different magnitude and duration characteristics compared to larger animal models.

The species-dependent expression of PDE3 isoforms also influences the temporal characteristics of cardiovascular responses. Dogs demonstrate sustained contractile improvements following oral Prinoxodan administration, with effects persisting for 15-240 minutes [3] [4] [14]. This extended duration may reflect both favorable pharmacokinetic properties and the presence of membrane-associated PDE3A that provides sustained cAMP regulation in relevant cardiac microdomains.

Vascular responses to Prinoxodan also exhibit species-dependent variations. The magnitude and duration of vasodilatory effects differ across species, potentially reflecting variations in vascular PDE3 expression patterns and baseline adenylyl cyclase activity [27] [18]. These differences influence the overall hemodynamic profile and may affect the therapeutic index of the compound in different species.

Species variations in cardiovascular anatomy and physiology further contribute to differential responses. Differences in coronary circulation, cardiac innervation, and myocardial structure between species influence how PDE3 inhibition translates into functional cardiovascular changes [27] [28]. These anatomical and physiological factors must be considered when interpreting preclinical data and predicting clinical responses.

| Species | PDE3A Expression | Inotropic Response | Duration of Effect | Vasodilatory Response |

|---|---|---|---|---|

| Dog | High membrane-associated | Robust dose-dependent | 15-240 min (oral) | Significant TPR reduction |

| Monkey | High membrane-associated | Potent contractile | Extended | Pronounced vasodilation |

| Guinea Pig | Intermediate | Moderate contractile | Acute (perfusion) | Limited assessment |

| Rat | Low membrane-associated | Minimal | Brief | Reduced magnitude |

| Hamster | Predominantly soluble | Negligible | Minimal | Limited response |

The implications of these species-dependent variations extend beyond basic pharmacological characterization. Understanding these differences is crucial for appropriate model selection in preclinical development and for predicting the likelihood of clinical efficacy. The strong correlation between membrane-associated PDE3A expression and inotropic responsiveness suggests that human cardiovascular responses to Prinoxodan may more closely resemble those observed in dogs and monkeys than in smaller laboratory animals.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Other CAS

Wikipedia

Dates

Explore Compound Types